5-(1,3-benzodioxol-5-yl)-N-propyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide
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Overview
Description
5-(1,3-benzodioxol-5-yl)-N-propyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide is a complex organic compound with a unique structure that includes a benzodioxole ring, a trifluoromethyl group, and a pyrazolo[1,5-a]pyrimidine core
Preparation Methods
The synthesis of 5-(1,3-benzodioxol-5-yl)-N-propyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through a copper-catalyzed coupling reaction followed by bromination using N-bromosuccinimide (NBS).
Construction of the Pyrazolo[1,5-a]pyrimidine Core: This step often involves a Pd-catalyzed amination reaction using catalytic tris(dibenzylideneacetone)dipalladium (Pd2(dba)3) and 2,2′-bis(phenylphosphino)-1,1′-binaphthyl (BINAP) as ligands.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is typically introduced through a nucleophilic substitution reaction using trifluoromethylating agents.
Final Coupling and Functionalization: The final step involves coupling the benzodioxole and pyrazolo[1,5-a]pyrimidine intermediates, followed by functionalization to introduce the propyl and carboxamide groups.
Chemical Reactions Analysis
5-(1,3-benzodioxol-5-yl)-N-propyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide undergoes various chemical reactions, including:
Scientific Research Applications
5-(1,3-benzodioxol-5-yl)-N-propyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential anticancer properties, particularly its ability to inhibit cancer cell proliferation.
Materials Science: It is explored for use in the development of advanced materials with unique electronic and optical properties.
Biological Research: The compound is used in studies investigating its effects on various biological pathways and molecular targets.
Mechanism of Action
The mechanism of action of 5-(1,3-benzodioxol-5-yl)-N-propyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins involved in cell proliferation and survival, leading to cell cycle arrest and apoptosis . The exact molecular targets and pathways may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar compounds to 5-(1,3-benzodioxol-5-yl)-N-propyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide include:
- 5-(1,3-benzodioxol-5-yl)-N,N-dibenzyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide
- 5-(1,3-benzodioxol-5-yl)-N-(2,5-dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
- 5-(1,3-benzodioxol-5-yl)-N-(2-phenylethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide
Properties
CAS No. |
332856-53-8 |
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Molecular Formula |
C18H19F3N4O3 |
Molecular Weight |
396.4 g/mol |
IUPAC Name |
5-(1,3-benzodioxol-5-yl)-N-propyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C18H19F3N4O3/c1-2-5-22-17(26)12-8-16-23-11(7-15(18(19,20)21)25(16)24-12)10-3-4-13-14(6-10)28-9-27-13/h3-4,6,8,11,15,23H,2,5,7,9H2,1H3,(H,22,26) |
InChI Key |
AELWGRQUSCQUEW-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)C1=NN2C(CC(NC2=C1)C3=CC4=C(C=C3)OCO4)C(F)(F)F |
Origin of Product |
United States |
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